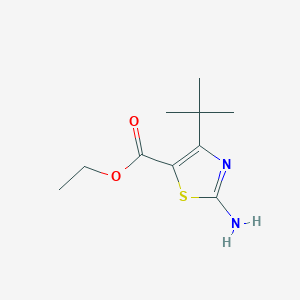

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

Overview

Description

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a compound with the molecular formula C10H16N2O2S . It is a derivative of 2-aminothiazole, a class of organic medicinal compounds that have been extensively studied for a range of biological and industrial applications .

Synthesis Analysis

Ethyl 2-aminothiazole-4-carboxylate, a precursor to the compound , can be synthesized by reacting ethyl bromopyruvate and thiourea . The resulting product is collected as off-white precipitates .Molecular Structure Analysis

The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has been determined . The molecules associate via a hydrogen-bonded R2 2(8) dimer consisting of N-H interactions, with the hydrogen-bonding array additionally involving N-H interactions to one of the carboxylate O atoms .Chemical Reactions Analysis

The compound is a part of the 2-aminothiazole class of compounds, which have been the subject of various studies investigating their structural aspects . One such study reported the structure of ethyl 4-tert-butyl-2-(3-phenylureido)-1,3-thiazole-5-carboxylate, which is currently the only structure of a 4-tert-butyl-5-ester derivative of an aminothiazole .Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1 values are: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) . Its 1 H NMR (DMSO, δ ppm) values are: δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .Scientific Research Applications

Antimicrobial Applications

2-Aminothiazoles, such as Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial and antifungal agents . For instance, compounds synthesized from 2-aminothiazole-4-carboxylate showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Anti-HIV Applications

Schiff bases, which can be synthesized from 2-aminothiazoles, have been reported to have anti-HIV properties .

Antioxidant Applications

2-Aminothiazoles are also known for their antioxidant properties, making them useful in combating oxidative stress-related diseases .

Antitumor Applications

Certain 2-aminothiazole derivatives have shown potential as antitumor agents . For example, some compounds demonstrated a selective action towards human glioblastoma U251 cells and human melanoma WM793 cells .

Anthelmintic Applications

2-Aminothiazoles have been reported to have anthelmintic properties, which means they can be used to treat parasitic worm infections .

Anti-inflammatory & Analgesic Applications

Schiff bases derived from 2-aminothiazoles have been reported to have anti-inflammatory and analgesic properties .

Industrial Applications

Aminothiazoles have been extensively studied for a range of industrial applications .

Inhibitor Applications

2-Amino-1,3-thiazole, a similar compound to Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, is listed as a thyroid inhibitor .

Mechanism of Action

Target of Action

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a derivative of 2-aminothiazole, a compound that has been extensively studied for a range of biological and industrial applications 2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It’s known that the molecules of this compound associate via a hydrogen-bonded r2 2(8) dimer consisting of n—h n interactions . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the broad range of cell lines against which 2-aminothiazole derivatives have shown inhibitory activity , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

Given the inhibitory activity of 2-aminothiazole derivatives against various cancerous cell lines , it can be inferred that the compound might induce cell death or inhibit cell proliferation in these cell lines.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . These precautions suggest that the compound’s action might be influenced by its physical state (solid or gaseous), concentration in the air, and direct contact with biological tissues.

Future Directions

2-aminothiazole derivatives, including Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, continue to be a promising scaffold in medicinal chemistry and drug discovery research . Their broad pharmacological spectrum and potential to decrease drug resistance make them a desirable focus for future research .

properties

IUPAC Name |

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBJUACHJHCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356439 | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78968-26-0 | |

| Record name | Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78968-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate influence its hydrogen bonding interactions?

A1: The structure of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate [] enables it to form hydrogen-bonded dimers through N—H⋯N interactions. These interactions occur between the amino group (N—H) of one molecule and the nitrogen atom in the thiazole ring of another molecule. Additionally, the molecule can engage in N—H⋯O interactions between the amino group and one of the oxygen atoms in the carboxylate group. This hydrogen bonding pattern contributes to the molecule's association in the solid state. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.